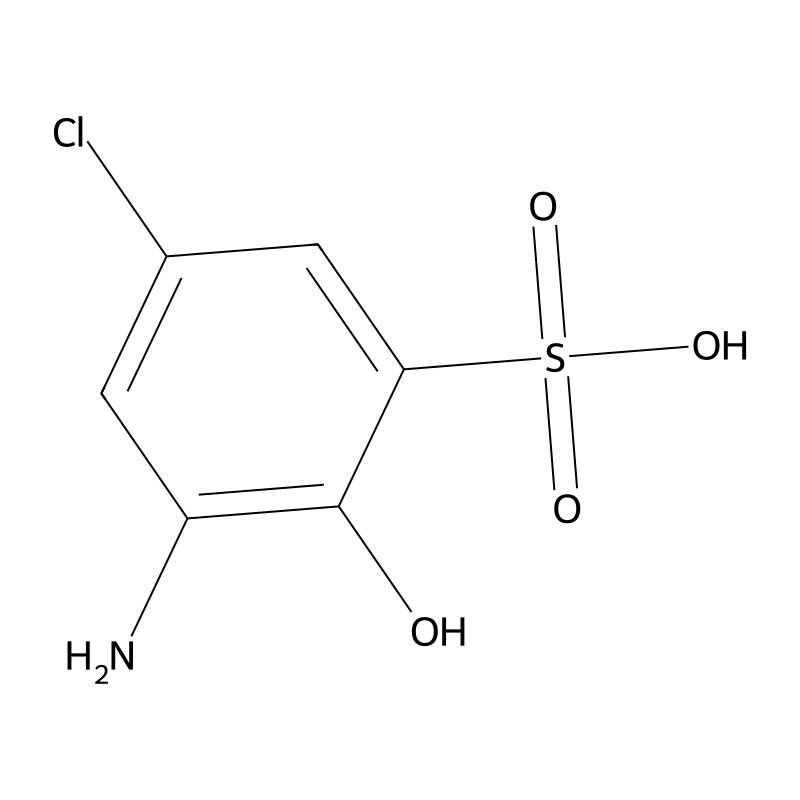

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is an organic compound characterized by the molecular formula and a molecular weight of 223.63 g/mol. This compound features a benzene ring with three functional groups: an amino group (-NH₂), a chloro group (-Cl), and a hydroxy group (-OH), all of which contribute to its chemical reactivity and biological activity. The compound is also known by several other names, including benzenesulfonic acid, 3-amino-5-chloro-2-hydroxy-, and metanilic acid, 5-chloro-2-hydroxy- .

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-amino-5-chloro-2-hydroxybenzenesulfonic acid.

Limited information exists on the specific hazards of 3-amino-5-chloro-2-hydroxybenzenesulfonic acid. However, aromatic sulfonic acids can be irritants and may cause skin or eye irritation upon contact []. As a general precaution, it is advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment.

Organic Synthesis:

-Amino-5-chloro-2-hydroxybenzenesulfonic acid, also known as 5-chloro-2-hydroxymetanilic acid, is a versatile intermediate in organic synthesis due to the presence of reactive functional groups: an amino group (-NH2), a hydroxyl group (-OH), and a sulfonic acid group (-SO3H). These functionalities allow for various chemical modifications, making it a valuable building block for the synthesis of diverse organic molecules, including:

- Dyes and pigments: The amino and hydroxyl groups can be diazotized and coupled with various coupling components to produce a wide range of colored compounds [].

- Pharmaceuticals: The compound can be used as a starting material for the synthesis of various bioactive molecules, such as anti-inflammatory and anti-bacterial agents [, ].

- Fine chemicals: The sulfonic acid group can be further modified to introduce other functionalities, enabling the synthesis of various fine chemicals used in various applications [].

Analytical Chemistry:

-Amino-5-chloro-2-hydroxybenzenesulfonic acid can be used as an analytical reagent due to its unique properties. It forms colored complexes with various metal ions, making it useful for the detection and determination of metal ions in various matrices. Additionally, its acidic nature allows it to act as a proton donor in certain analytical reactions.

Material Science:

The sulfonic acid group in 3-amino-5-chloro-2-hydroxybenzenesulfonic acid makes it a potential candidate for various material science applications. It can be used as:

- A precursor for the synthesis of conductive polymers: The sulfonic acid group can improve the water solubility and conductivity of polymers, making it useful for applications in electronics and energy storage.

- A component in the development of new functional materials: The combination of functional groups in the molecule allows for the design of materials with specific properties, such as flame retardancy or self-assembly capabilities.

Other Applications:

-Amino-5-chloro-2-hydroxybenzenesulfonic acid also finds applications in various other fields, including:

- Cosmetics: It can be used as a hair dye intermediate.

- Photography: It can be used as a photographic developer.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

- Reduction: It can undergo reduction reactions with reducing agents like sodium borohydride, which may alter the amino group or other substituents on the benzene ring.

- Substitution Reactions: The presence of the amino and chloro groups makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of different alkyl or aryl groups .

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid exhibits significant biological activity, particularly in biochemical assays. It is often used as a reagent in various biological experiments due to its ability to interact with proteins and other biomolecules. Additionally, its derivatives are utilized in dye synthesis and as intermediates in pharmaceutical applications .

The synthesis of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid typically involves the sulfonation of 3-amino-5-chloro-2-hydroxybenzene. This process generally requires sulfuric acid as a sulfonating agent under elevated temperature conditions to ensure high yield and purity of the final product. Various industrial methods may adapt this basic principle to optimize production efficiency .

This compound has a wide range of applications across different fields:

- Chemical Industry: It serves as an intermediate in the synthesis of dyes and pigments.

- Biochemistry: Used in biochemical assays and as a reagent in various biological experiments.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity .

Several compounds share structural similarities with 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-chlorophenol | Amino and chloro groups on different positions | Used primarily in dye manufacturing |

| 3-Amino-4-hydroxybenzenesulfonic acid | Hydroxy group at a different position | Exhibits different biological activities |

| 2-Amino-5-chlorobenzenesulfonic acid | Amino group positioned differently | Often used in agricultural chemicals |

These compounds differ mainly in the positioning of functional groups, which significantly influences their chemical reactivity and biological properties, highlighting the uniqueness of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid .

3-Amino-5-chloro-2-hydroxybenzenesulfonic acid exhibits distinctive solubility characteristics influenced by its multifunctional structure. The compound demonstrates slightly soluble behavior in water [1] [2] [3], a property that reflects the interplay between its hydrophilic and hydrophobic components. The presence of the sulfonic acid group (-SO₃H) provides strong hydrophilic character, while the chlorinated aromatic ring contributes hydrophobic properties.

The molecular structure contains multiple functional groups that significantly influence solubility patterns. The amino group (-NH₂) can form hydrogen bonds with water molecules, enhancing aqueous solubility [1]. However, the chlorine substituent at the 5-position and the overall aromatic framework limit complete dissolution in aqueous media [3]. The hydroxyl group at the 2-position contributes additional hydrogen bonding capacity, though this effect is partially offset by intramolecular hydrogen bonding within the molecule.

Quantitative solubility data indicates:

- Water solubility: Less than 1 mg/mL at 70°F (21°C) [3]

- Aqueous solubility is sufficient for analytical applications but limited for high-concentration preparations

- The compound forms clear solutions in water at low concentrations [2]

In organic solvents, the compound shows variable solubility depending on solvent polarity and hydrogen bonding capacity. The sulfonic acid group typically limits solubility in non-polar organic solvents, while polar protic solvents may accommodate the compound through hydrogen bonding interactions with the amino and hydroxyl groups .

Acid-Base Equilibria and pKa Determination

The acid-base behavior of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is dominated by its sulfonic acid functionality, which exhibits strong acidic properties. Predictive modeling indicates a pKa value of -1.53 ± 0.50 [5] [6], classifying the compound as a strong acid comparable to other benzenesulfonic acid derivatives.

The compound contains multiple ionizable groups that participate in acid-base equilibria:

Primary acidic site: The sulfonic acid group (-SO₃H) represents the most acidic functionality with an estimated pKa around -1.5 [5]. This extremely low pKa value indicates complete dissociation in aqueous solution under normal pH conditions, making the compound exist predominantly in its anionic form.

Secondary ionizable groups: The amino group (-NH₂) can act as a weak base, while the phenolic hydroxyl group contributes additional acid-base character. The amino group typically exhibits pKa values around 4-5 for substituted anilines, though the electron-withdrawing effects of the chlorine and sulfonic acid groups significantly reduce its basicity [7].

The presence of the chlorine substituent at the 5-position and the hydroxyl group at the 2-position creates a complex electronic environment that influences the overall acid-base behavior. The electron-withdrawing nature of these substituents stabilizes the sulfonate anion, contributing to the strong acidity observed.

Acid-base equilibrium considerations:

- The sulfonic acid group remains fully ionized across physiological pH ranges

- The amino group exists predominantly in its protonated form under acidic conditions

- The phenolic hydroxyl group may participate in additional equilibria at higher pH values

Thermal Stability and Decomposition Pathways

Thermal analysis reveals that 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid undergoes decomposition rather than conventional melting. The compound exhibits a decomposition temperature range of 170-173°C [8], indicating limited thermal stability compared to simpler aromatic compounds.

Thermal decomposition profile:

Initial stability phase (Room temperature - 100°C): The compound remains stable under proper storage conditions with minimal degradation [9] [10]. No significant mass loss occurs in this temperature range, making it suitable for routine laboratory handling and storage.

Onset of decomposition (100-170°C): Minor thermal changes begin to occur, potentially involving dehydration processes and initial bond weakening. The compound maintains structural integrity but may show early signs of thermal stress [3].

Primary decomposition (170-200°C): The onset of significant decomposition coincides with the reported melting point range. Thermogravimetric analysis would be expected to show initial mass loss corresponding to the elimination of water and possible desulfonation reactions [3].

Advanced decomposition (200-300°C): Extensive decomposition occurs with the formation of various volatile products. Expected decomposition products include:

- Sulfur oxides (SO₂, SO₃)

- Hydrogen chloride (HCl)

- Carbon dioxide (CO₂)

- Ammonia (NH₃)

- Various aromatic degradation products [9] [10]

High-temperature decomposition (>300°C): Complete thermal breakdown results in the formation of carbonaceous residues and the release of all volatile components. The decomposition follows patterns typical of substituted aromatic sulfonic acids [11] [12].

The presence of multiple functional groups creates a complex decomposition pathway where different bonds break sequentially. The sulfonic acid group typically shows good thermal stability, but the combination with amino and hydroxyl substituents creates sites of thermal vulnerability.

Electrochemical Properties and Redox Behavior

The electrochemical properties of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid are influenced by its multiple functional groups, particularly the amino group which can participate in redox reactions. The compound exhibits complex electrochemical behavior due to the presence of both electron-donating and electron-withdrawing substituents.

Redox-active sites:

Amino group oxidation: The primary redox activity centers on the amino group, which can undergo oxidation to form various products including quinone-like structures. The presence of the hydroxyl group at the 2-position facilitates intramolecular electron transfer processes [13].

Phenolic hydroxyl contribution: The hydroxyl group provides additional redox capability, potentially participating in phenoxyl radical formation under oxidative conditions. This group can undergo reversible oxidation-reduction cycles characteristic of phenolic compounds .

Electronic effects: The chlorine substituent at the 5-position acts as an electron-withdrawing group, affecting the overall electron density of the aromatic system. This influence modulates the redox potential of both the amino and hydroxyl groups, typically shifting oxidation potentials to more positive values.

Electrochemical applications:

- The compound can serve as a redox-active species in analytical applications

- Its electrochemical behavior makes it suitable for use in colorimetric assays

- The multiple redox sites provide opportunities for complex formation with metal ions

Predicted electrochemical parameters:

- Oxidation potential: Estimated to be in the range of +0.5 to +1.0 V vs. standard hydrogen electrode

- Reversibility: Likely to exhibit quasi-reversible behavior due to chemical complications following electron transfer

- pH dependence: Strong pH dependence expected due to the involvement of protonatable groups

Comparative Physicochemical Analysis with Structural Analogues

The physicochemical properties of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid can be better understood through comparison with structurally related compounds. This analysis reveals how specific functional groups influence overall molecular behavior.

Molecular weight and structural complexity:

The target compound (MW: 223.63 g/mol) contains more functional groups than simpler analogues such as 3-Amino-4-chlorobenzenesulfonic acid (MW: 207.64 g/mol) . The additional hydroxyl group increases molecular weight by approximately 16 Da and significantly affects intermolecular interactions.

Solubility comparison:

- 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid: Slightly soluble in water [1] [2]

- 3-Amino-4-chlorobenzenesulfonic acid: Soluble in water

- 2-Amino-5-chlorobenzenesulfonic acid: Soluble in water

The reduced aqueous solubility of the target compound compared to its analogues lacking the hydroxyl group suggests that intramolecular hydrogen bonding between the hydroxyl and amino groups reduces overall hydrophilicity.

Acid-base behavior comparison:

The presence of the phenolic hydroxyl group in the target compound introduces additional acid-base complexity compared to analogues containing only amino and sulfonic acid groups. While the sulfonic acid pKa remains consistently low across the series (around -1.5), the additional hydroxyl group provides an extra ionizable site.

Thermal stability comparison:

Compounds with multiple functional groups generally show lower thermal stability. The target compound's decomposition temperature (170-173°C) reflects the thermal instability associated with the combination of amino, hydroxyl, and sulfonic acid groups on the same aromatic ring.

Electrochemical comparison:

The presence of both amino and hydroxyl groups in the target compound provides enhanced redox activity compared to analogues lacking the phenolic hydroxyl group. This dual functionality enables more complex electrochemical behavior and broader analytical applications.

Structural analogues summary:

| Compound | Molecular Formula | Molecular Weight | Key Differences | Solubility Impact |

|---|---|---|---|---|

| Target compound | C₆H₆ClNO₄S | 223.63 g/mol | Complete functionality | Slightly soluble |

| 3-Amino-4-chlorobenzenesulfonic acid | C₆H₆ClNO₃S | 207.64 g/mol | No hydroxyl group | More soluble |

| 2-Amino-5-chlorobenzenesulfonic acid | C₆H₆ClNO₃S | 207.63 g/mol | Different substitution pattern | More soluble |

| 4-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 g/mol | No sulfonic acid group | Moderately soluble |

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 87 of 89 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website